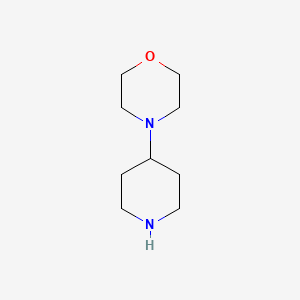
Acide (4,6-diméthyl-1-benzofuran-3-yl)acétique
Vue d'ensemble
Description
(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of research.
Applications De Recherche Scientifique
(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid has several scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals .
Industrial Production Methods
While specific industrial production methods for (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid are not well-documented, the general principles of organic synthesis and industrial-scale chemical production apply. This includes optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens, nitro groups, or hydroxyl groups into the benzofuran ring.
Mécanisme D'action
The mechanism of action of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid include:
Propriétés
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-3-8(2)12-9(5-11(13)14)6-15-10(12)4-7/h3-4,6H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIAZHNIQWVFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353780 | |
| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539807-37-9 | |
| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid identified as a potential anticonvulsant?
A1: (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid was identified through a virtual screening methodology combining 2D and 3D QSAR analysis and pharmacophore modeling. [] Researchers screened a library of natural products using a discriminant function based on Dragon 2D-descriptors, ADME filters, and a pharmacophore model. This process identified (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid as a potential anticonvulsant candidate. []
Q2: What is the structural characterization of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid?
A2:
- Molecular Formula: C12H12O3 []
- Crystal Structure: The crystal structure reveals a dihedral angle of 76.53° between the carboxylic acid group and the benzofuran ring system. [] The crystal packing is characterized by carboxylic acid inversion dimers linked by pairs of O—H⋯O hydrogen bonds, forming R22(8) loops. C—H⋯O interactions further link these dimers into (101) sheets. []
Q3: Was the anticonvulsant activity of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid experimentally confirmed?
A3: Yes. Following its identification through virtual screening, (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid was acquired and tested in mice models. [] The compound demonstrated anticonvulsant activity in both the MES (maximal electroshock seizure) and Rotorod tests at doses of 30 and 100 mg/kg (intraperitoneal administration). [] Importantly, no neurotoxicity was observed at the tested doses. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)


![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)


![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)



